Dipotassium hydroquinone

Description

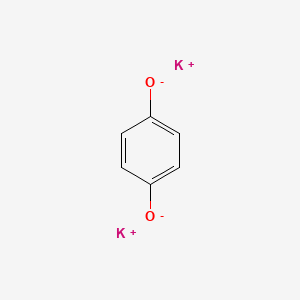

Structure

3D Structure of Parent

Properties

CAS No. |

4554-13-6 |

|---|---|

Molecular Formula |

C6H4K2O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

dipotassium;benzene-1,4-diolate |

InChI |

InChI=1S/C6H6O2.2K/c7-5-1-2-6(8)4-3-5;;/h1-4,7-8H;;/q;2*+1/p-2 |

InChI Key |

RQXKQINPEUUWMD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipotassium Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipotassium hydroquinone, a significant intermediate in various chemical manufacturing processes, including the production of pharmaceuticals and other specialty chemicals. This document details the core chemical principles, outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the synthesis workflow and underlying chemical transformations.

Introduction

This compound, also known as potassium hydroquinonate, is the dipotassium salt of benzene-1,4-diol (hydroquinone). Its synthesis is a fundamental acid-base reaction where the two weakly acidic phenolic hydroxyl groups of hydroquinone are deprotonated by a strong potassium base. The resulting salt exhibits increased nucleophilicity and solubility in certain solvents, making it a valuable intermediate for subsequent reactions, such as etherification and the Kolbe-Schmitt reaction for the production of 2,5-dihydroxyterephthalic acid.[1] The choice of the potassium source and reaction conditions can influence the purity and yield of the final product.

Core Synthesis Signaling Pathway

The synthesis of this compound proceeds through a straightforward acid-base reaction mechanism. Hydroquinone acts as a diprotic acid, and a strong potassium base serves as the proton acceptor.

References

Dipotassium Hydroquinone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipotassium hydroquinone in organic solvents. Due to a notable lack of readily available quantitative data for this compound, this document presents qualitative solubility information for the salt and quantitative data for its parent compound, hydroquinone, to serve as a valuable point of reference. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of crystalline solids like this compound and illustrates key experimental and biological pathways.

Core Focus: Solubility Data

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, qualitative assessments indicate its behavior as a salt. Generally, ionic compounds such as this compound exhibit poor solubility in nonpolar organic solvents and varying degrees of solubility in polar organic solvents.

For comparative purposes, the following table summarizes the quantitative solubility of the parent compound, hydroquinone, in a range of common organic solvents. It is crucial to note that the solubility of this compound is expected to differ significantly from that of hydroquinone due to the ionic nature of the dipotassium salt.

| Solvent | Chemical Formula | Solubility of Hydroquinone ( g/100g of solvent) | Temperature (°C) |

| Methanol | CH₃OH | 46.4 | 30 |

| Ethanol | C₂H₅OH | 46.4 | 30 |

| Acetone | C₃H₆O | 28.4 | 30 |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Benzene | C₆H₆ | 0.06 | 30 |

| Carbon Tetrachloride | CCl₄ | 0.01 | 30 |

Disclaimer: This data pertains to hydroquinone, not this compound. Researchers should determine the solubility of this compound experimentally for their specific applications.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a crystalline solid, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is widely recognized for its reliability in establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Class A glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle in the thermostatic bath for at least 2 hours to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a solvent-compatible syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Signaling Pathway: Hydroquinone in Melanin Synthesis

While specific signaling pathways for this compound are not well-defined, the biological activity of its parent compound, hydroquinone, is extensively studied, particularly its role as a tyrosinase inhibitor in the melanin synthesis pathway. This pathway is of significant interest in dermatology and drug development for treating hyperpigmentation disorders.[1][2]

Hydroquinone exerts its depigmenting effect by inhibiting tyrosinase, the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[3] By blocking this crucial step, hydroquinone effectively reduces the production of melanin in melanocytes.

Melanin Synthesis Inhibition by Hydroquinone

Caption: A diagram illustrating the inhibitory effect of hydroquinone on the tyrosinase enzyme within the melanin synthesis pathway.

References

A Theoretical Investigation of the Electronic Structure of Dipotassium Hydroquinone: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for conducting theoretical studies on the electronic structure of dipotassium hydroquinone. Due to a lack of specific published data on this compound, this paper outlines a robust methodological framework based on established computational chemistry protocols for hydroquinone and related molecules. It is designed to guide researchers in performing de novo theoretical analyses, from initial molecular geometry setup to the interpretation of electronic properties. This guide details recommended computational methods, data presentation strategies, and the logical workflows required for such an investigation.

Introduction

Hydroquinone and its derivatives are of significant interest in various fields, including medicine and materials science, due to their redox properties. This compound, as the salt of hydroquinone, represents the dianionic state of the molecule, where both hydroxyl protons are removed. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating molecular properties at the quantum level. This guide presents a standardized workflow for the theoretical characterization of this compound's electronic structure.

Proposed Experimental (Computational) Protocols

The following protocols are based on common practices in the computational analysis of aromatic compounds and provide a solid foundation for a detailed study of this compound.

2.1. Molecular Geometry Optimization

The first step in any theoretical study is to determine the lowest energy structure of the molecule.

-

Protocol:

-

Initial Structure: An initial 3D structure of the hydroquinone dianion is generated. In the absence of an experimental crystal structure for this compound, the geometry can be based on the known structure of hydroquinone, with the hydroxyl protons removed. The potassium counter-ions are placed in proximity to the oxygen atoms.

-

Computational Method: Geometry optimization is performed using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in anions, while the polarization functions (d,p) account for the non-spherical nature of electron clouds.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent specified.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic properties can be conducted.

-

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Population Analysis: A population analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis , is carried out to calculate the partial atomic charges on each atom. This provides insights into the charge distribution and the nature of the potassium-oxygen interaction (ionic vs. covalent).

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Data Presentation

The quantitative data generated from these theoretical studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | [Value] |

| C1-O1 | [Value] | |

| O1-K1 | [Value] | |

| Bond Angles (°) | C2-C1-C6 | [Value] |

| C1-O1-K1 | [Value] | |

| Dihedral Angles (°) | O1-C1-C4-O2 | [Value] |

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value (B3LYP/6-311++G(d,p)) | Units |

| Total Energy | [Value] | Hartrees |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Dipole Moment | [Value] | Debye |

| Mulliken Atomic Charges | e | |

| O1 | [Value] | e |

| K1 | [Value] | e |

Visualization of Workflows and Relationships

Visual diagrams are essential for representing the logical flow of a theoretical study and the relationships between different components.

Caption: Workflow for a theoretical study on this compound's electronic structure.

Caption: Relationship between hydroquinone and this compound.

Conclusion

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of Dipotassium Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of dipotassium hydroquinone and outlines the established experimental workflow for its determination. While a definitive, publicly accessible crystal structure for this compound (K₂C₆H₄O₂) is not currently available in major crystallographic databases, this document details the expected molecular characteristics and provides a robust framework for its experimental analysis.

Introduction to this compound

Hydroquinone, systematically named benzene-1,4-diol, is an aromatic organic compound that can be deprotonated to form the corresponding dialkali metal salt.[1][2][3] this compound is the salt formed from the reaction of hydroquinone with two equivalents of a potassium base. The resulting ionic compound consists of a hydroquinone dianion and two potassium cations. The crystal structure of this salt is determined by the packing of these ions in a three-dimensional lattice, governed by electrostatic interactions and steric effects.

Hypothetical Crystallographic Data

In the absence of experimental data, we present a table of expected parameters based on known chemical principles and data from similar aromatic salts. These values should be considered predictive and would require experimental validation.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for simple aromatic salts. |

| Space Group | P2₁/c, C2/c, or Pbca | These space groups are frequently observed for centrosymmetric molecules and ionic compounds. |

| a (Å) | 10-15 | Estimated unit cell dimension based on the size of the ions. |

| b (Å) | 5-10 | Estimated unit cell dimension. |

| c (Å) | 15-20 | Estimated unit cell dimension. |

| α (°) | 90 | Expected for monoclinic and orthorhombic systems. |

| β (°) | 90-110 | The defining angle for the monoclinic system; 90° for orthorhombic. |

| γ (°) | 90 | Expected for monoclinic and orthorhombic systems. |

| Z | 2, 4, or 8 | The number of formula units per unit cell, typically a small integer. |

| Calculated Density (g/cm³) | 1.5-1.7 | Estimated based on the molecular weight and predicted unit cell volume. |

Experimental Protocols for Crystal Structure Determination

The following sections detail the standard experimental procedures required to determine the crystal structure of this compound.

Synthesis and Crystallization

Synthesis of this compound: A solution of hydroquinone (1.0 eq) in a suitable solvent such as ethanol or methanol is treated with a stoichiometric amount of potassium hydroxide (2.0 eq) or potassium methoxide (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone. The reaction mixture is stirred until the hydroquinone is fully deprotonated, which is often indicated by a color change.

Crystallization: Single crystals suitable for X-ray diffraction can be grown using several methods:

-

Slow Evaporation: The reaction mixture is filtered to remove any impurities, and the solvent is allowed to evaporate slowly over several days.

-

Solvent Diffusion: A solution of the this compound is layered with a miscible anti-solvent (a solvent in which the salt is poorly soluble, such as diethyl ether or hexane). Crystals form at the interface of the two solvents.

-

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled to room temperature or below.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Visualizing the Workflow

The process of determining the crystal structure of this compound can be visualized as a logical workflow.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides the foundational knowledge and a clear experimental pathway for its determination. The protocols and workflow outlined herein represent the standard practices in chemical crystallography and are directly applicable to the analysis of this and other similar ionic compounds. The successful elucidation of this structure will provide valuable insights into the solid-state packing and intermolecular interactions of this fundamental aromatic salt.

References

Spectroscopic Characterization of Dipotassium Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize dipotassium hydroquinone, a salt of hydroquinone. Due to its ionic nature, the spectroscopic properties of this compound differ significantly from its parent compound. This guide outlines the expected spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides detailed experimental protocols for obtaining these measurements.

Introduction to this compound

This compound is an organic salt formed by the deprotonation of the two hydroxyl groups of hydroquinone by potassium hydroxide. This conversion to the dipotassium salt alters the electronic environment of the aromatic ring and the oxygen atoms, leading to distinct spectroscopic signatures compared to neutral hydroquinone. Understanding these spectroscopic characteristics is crucial for confirming the synthesis of the salt, assessing its purity, and studying its chemical and physical properties.

Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its parent compound, hydroquinone, for comparison. Data for this compound is predicted based on analogous sodium salts and the behavior of hydroquinone in basic solutions, as direct literature values are scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) of Aromatic Protons (ppm) | Notes |

| Hydroquinone | DMSO-d₆ | ~6.6 | A singlet, indicating four equivalent aromatic protons.[1] |

| This compound (Predicted) | D₂O | ~6.5 | The signal for the acidic hydroxyl protons will be absent. The aromatic protons are expected to be slightly shielded compared to hydroquinone due to increased electron density on the ring, resulting in a slight upfield shift. |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) of C-O (ppm) | Chemical Shift (δ) of C-H (ppm) |

| Hydroquinone | DMSO-d₆ | ~149.7 | ~115.7[2][3] |

| This compound (Predicted) | D₂O | >150 | <115 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The deprotonation of the hydroxyl groups in this compound leads to significant changes in its IR spectrum compared to hydroquinone.

Table 3: Key IR Absorption Bands

| Functional Group | Hydroquinone (cm⁻¹) | This compound (Predicted) (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3400 (broad) | Absent | Stretching |

| C-O | ~1247 | ~1260-1300 | Stretching |

| Aromatic C=C | ~1500-1600 | ~1500-1600 | Stretching |

| Aromatic C-H | ~3030 | ~3030 | Stretching |

The most notable difference in the IR spectrum of this compound is the absence of the broad O-H stretching band that is characteristic of hydroquinone.[4] Furthermore, the C-O stretching frequency is expected to shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The deprotonation of hydroquinone to form the dipotassium salt results in a bathochromic (red) shift of the absorption maximum.

Table 4: UV-Vis Absorption Data

| Compound | Solvent | λ_max (nm) | Notes |

| Hydroquinone | Water/Methanol | ~289-293 | This absorption corresponds to the π → π* transition of the benzene ring.[5][6][7] |

| This compound (Predicted) | Water | ~300-320 | The increased electron density on the aromatic ring in the dianion lowers the energy of the electronic transition, resulting in a shift to a longer wavelength. This is analogous to the bathochromic shift observed for phenol upon deprotonation to phenoxide.[8] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydroquinone with a stoichiometric amount of potassium hydroxide in an appropriate solvent.

-

Materials: Hydroquinone, potassium hydroxide, methanol (or ethanol), diethyl ether.

-

Procedure:

-

Dissolve a known amount of hydroquinone in methanol.

-

In a separate flask, dissolve two molar equivalents of potassium hydroxide in methanol.

-

Slowly add the potassium hydroxide solution to the hydroquinone solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Filter the precipitate and wash it with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

IR Spectroscopy

-

Sample Preparation (Solid State):

-

Prepare a KBr pellet by grinding a small amount of the this compound sample with dry potassium bromide.

-

Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: FTIR spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation and Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer

-

Wavelength Range: 200-400 nm

-

Blank: Use the same solvent as used for the sample.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between hydroquinone, this compound, and the resulting spectroscopic changes.

References

- 1. rsc.org [rsc.org]

- 2. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View of DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF HYDROQUINONE IN BULK, MARKETED CREAM AND PREAPARED NLC FORMULATION | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of Aromatic Salts: A Case Study of Hydroquinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique provides valuable insights into the physical and chemical properties of materials, including thermal stability, decomposition temperatures, and composition.[1] A typical TGA instrument consists of a highly sensitive balance, a furnace, and a system for controlling the temperature and atmosphere.[2] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time.[1]

Experimental Protocol for Thermogravimetric Analysis of Aromatic Salts

The following is a generalized experimental protocol for conducting TGA on an aromatic salt, such as a hydroquinone derivative. This protocol is based on common practices in the field.[3][4]

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining reproducible TGA results.

-

Sample Mass: A small sample mass, typically in the range of 5-20 mg, is used.[3] For substances expected to have a significant weight loss (greater than 50%), a smaller sample size of around 5 mg is sufficient.[3]

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[3] The choice of crucible material depends on the reactivity and melting point of the sample.

-

Sample Form: The sample should be in a powdered or finely divided form to ensure uniform heat distribution.

2.2. Instrumentation and Parameters

The following parameters are typically set on the TGA instrument:

-

Instrument: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments Q500, is used.[2][3]

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Final Temperature: The upper-temperature limit is set based on the expected decomposition of the sample, often up to 900 °C.[4]

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[4] The heating rate can be adjusted to optimize the resolution of thermal events.

-

-

Atmosphere:

-

Data Collection: The instrument continuously records the sample mass as a function of temperature.

2.3. Experimental Workflow Diagram

Caption: A generalized workflow for a thermogravimetric analysis experiment.

Thermogravimetric Analysis of Hydroquinone

While specific TGA data for dipotassium hydroquinone is unavailable, the thermal decomposition of hydroquinone (HQ) provides a valuable reference point. Hydroquinone typically exhibits a two-stage decomposition process.[6]

Table 1: Thermal Decomposition Data for Hydroquinone

| Stage | Temperature Range (°C) | Mass Loss (%) |

| 1 | 110 - 185 | Variable (Sublimation/Decomposition) |

| 2 | 185 - 253 | Complete Decomposition |

Source: Adapted from related studies on hydroquinone thermal behavior.[6]

3.1. Influence of Potassium Ions

The presence of potassium ions in this compound is expected to significantly alter its thermal stability compared to hydroquinone. Generally, the formation of a salt increases the thermal stability of an organic compound due to the ionic nature of the bonding. It is plausible that the initial decomposition temperature of this compound would be higher than that of hydroquinone. The decomposition would likely proceed through the formation of potassium carbonate or potassium oxide as the final residual products at high temperatures.

Plausible Thermal Decomposition Pathway

The thermal decomposition of an aromatic salt like this compound in an inert atmosphere is a complex process. A simplified, hypothetical pathway is presented below.

Caption: A hypothetical thermal decomposition pathway for this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of pharmaceutical compounds. While specific TGA data for this compound is not currently available, the analysis of hydroquinone and the general principles of thermal decomposition of aromatic salts provide a strong foundation for predicting its behavior. The experimental protocol and hypothetical decomposition pathway detailed in this guide offer a framework for researchers and scientists to conduct and interpret TGA studies on this compound and related compounds, aiding in the development of stable and robust drug formulations. Further empirical studies are warranted to fully elucidate the precise thermal decomposition profile of this compound.

References

An In-depth Technical Guide on the Discovery and Historical Context of Dipotassium Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical context of dipotassium hydroquinone, tracing its origins from the initial isolation of its parent compound, hydroquinone. The document details the chemical principles underlying its formation, experimental protocols for its synthesis, and its primary biological mechanism of action.

Discovery and Historical Context of Hydroquinone

The history of this compound is intrinsically linked to the discovery of hydroquinone itself. The journey begins in the early 19th century, a period of significant advancement in the field of organic chemistry.

1.1. Initial Isolation and Naming

In 1820, French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated hydroquinone.[1] They achieved this through the dry distillation of quinic acid, a substance they had extracted from cinchona bark.[1] This early work was part of a broader effort by chemists of the era to isolate and characterize active principles from natural sources.

The compound was later studied more extensively by the renowned German chemist Friedrich Wöhler. In 1843, Wöhler systematically investigated the oxidation and reduction products of quinone and, in the process, coined the name "hydroquinone" for the reduced form, recognizing its relationship to quinone.[1][2] Wöhler's work was crucial in establishing the chemical identity and properties of this benzene-1,4-diol.

1.2. The Advent of Hydroquinone Salts

The discovery that phenols, like hydroquinone, possess weakly acidic hydroxyl groups was a fundamental concept in 19th-century organic chemistry. This acidity allows for the deprotonation of the hydroxyl groups by a strong base to form phenoxide salts. The formation of this compound is a direct application of this principle.

While a singular, celebrated "discovery" of this compound is not documented in historical records, its synthesis would have been a logical and straightforward chemical step for chemists of the time, following the characterization of hydroquinone's acidic nature. The preparation of alkali metal phenoxides was a known type of reaction.[3][4] The synthesis involves a simple acid-base reaction where two equivalents of a strong potassium base, such as potassium hydroxide (KOH), are used to deprotonate the two hydroxyl groups of hydroquinone.

Chemical Properties and Data Presentation

The formation of this compound is governed by the acidity of the two hydroxyl groups on the hydroquinone molecule. The acid dissociation constants (pKa) quantify this property.

| Property | Value | Reference(s) |

| pKa1 (First deprotonation) | 9.9 - 10.35 | [2][5] |

| pKa2 (Second deprotonation) | ~11.56 | [2] |

These values indicate that a strong base is required to achieve complete deprotonation to form the dianion, this compound.

Experimental Protocols

3.1. Synthesis of this compound (Modern Protocol)

This protocol describes the preparation of this compound from hydroquinone and potassium hydroxide in an aqueous medium.

Materials:

-

Hydroquinone (C₆H₄(OH)₂)

-

Potassium Hydroxide (KOH)

-

Deionized water (degassed)

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with stirring capability

Procedure:

-

Preparation of Reactants: Prepare a solution of hydroquinone in degassed deionized water. In a separate container, prepare a stoichiometric solution of potassium hydroxide (two molar equivalents) in degassed deionized water.

-

Reaction: Under a continuous stream of inert gas to prevent oxidation, slowly add the potassium hydroxide solution to the hydroquinone solution with constant stirring. The reaction is an exothermic acid-base neutralization.

-

Isolation: The dipotassium salt of hydroquinone can be isolated by precipitation from the aqueous solution, potentially with the addition of a less polar, water-miscible solvent, or by careful evaporation of the water under reduced pressure.

-

Drying and Storage: The resulting solid should be dried under vacuum and stored in an inert atmosphere, as phenoxide salts are susceptible to oxidation in the presence of air, which can lead to discoloration.[6]

3.2. Historical Isolation of Hydroquinone (Pelletier and Caventou, 1820)

This protocol is based on the original method used for the discovery of hydroquinone.

Materials:

-

Quinic acid

-

Distillation apparatus

Procedure:

-

Dry Distillation: Place quinic acid in a retort or other suitable distillation vessel.

-

Heating: Heat the quinic acid strongly. The compound decomposes and a sublimate will form in the cooler parts of the apparatus.

-

Collection: The crystalline sublimate, which is crude hydroquinone, is collected.[1] Further purification would have been achieved by recrystallization.

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Caption: Hydroquinone inhibits the tyrosinase enzyme in the melanin synthesis pathway.

Biological Activity and Signaling Pathways

The primary application and biological effect of hydroquinone and its salts is as a skin-lightening or depigmenting agent.[7][8] This activity is not associated with a complex signaling cascade but rather with the direct inhibition of a key enzyme.

5.1. Mechanism of Action: Tyrosinase Inhibition

The biological activity of this compound is attributable to the hydroquinone dianion, which is in equilibrium with the monoanion and neutral hydroquinone in biological systems. Hydroquinone functions as a potent inhibitor of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production.[9]

The tyrosinase enzyme is responsible for two key reactions:

-

The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[7]

-

The oxidation of L-DOPA to dopaquinone.[7]

Dopaquinone is a precursor to the various forms of melanin that determine skin and hair color. By inhibiting tyrosinase, hydroquinone effectively blocks the synthesis of new melanin.[10] This leads to a gradual lightening of the skin in areas of hyperpigmentation. Some studies also suggest that hydroquinone may alter the cellular metabolism of melanocytes, inhibiting DNA and RNA synthesis.[10]

There is no evidence to suggest that this compound itself interacts with cellular signaling pathways in a manner distinct from hydroquinone. The salt form serves as a delivery vehicle for the active hydroquinone molecule.

References

- 1. ijdvl.com [ijdvl.com]

- 2. Hydroquinone - Wikipedia [en.wikipedia.org]

- 3. Sodium phenoxide - Wikipedia [en.wikipedia.org]

- 4. Phenolates - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Methods of preparation of phenols [unacademy.com]

- 7. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 10. History of hydroquinone - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Methodological & Application

Application Notes and Protocols: Dipotassium Hydroquinone as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hydroquinone, the dipotassium salt of benzene-1,4-diol, is a potent reducing agent in organic synthesis. The deprotonation of the hydroxyl groups in hydroquinone significantly enhances its electron-donating ability, making the resulting dianion a strong reductant. This property is harnessed in various chemical transformations, most notably in the reduction of aryldiazonium salts. This document provides detailed application notes and experimental protocols for the use of this compound as a reducing agent.

The enhanced reducing power of this compound stems from the increased electron density on the aromatic ring upon deprotonation. This facilitates the transfer of electrons to a suitable acceptor, initiating the reduction process. The hydroquinone itself is oxidized to p-benzoquinone in the course of the reaction.

Key Applications

The primary and well-documented application of hydroquinone as a reducing agent is in the deamination of aromatic amines via the reduction of their corresponding diazonium salts. While literature often describes the use of hydroquinone under basic conditions, the use of pre-formed this compound offers a convenient and potent alternative.

Reduction of Aryldiazonium Salts to Arenes

Aromatic amines can be converted to the corresponding arenes by diazotization followed by reduction of the resulting diazonium salt. This compound serves as an effective reducing agent for this transformation, providing a convenient in-situ method for the reductive removal of an aromatic amino group.[1]

Reaction Scheme:

Ar-NH₂ → [Ar-N₂]⁺X⁻ --(KO-C₆H₄-OK)--> Ar-H + N₂ + O=C₆H₄=O

Experimental Protocols

Synthesis of this compound

This compound can be prepared by reacting hydroquinone with a strong potassium base, such as potassium hydroxide or potassium tert-butoxide.

Materials:

-

Hydroquinone

-

Potassium Hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous ethanol or methanol

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve hydroquinone in anhydrous ethanol.

-

Add two equivalents of potassium hydroxide or potassium tert-butoxide to the solution portion-wise while stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold, anhydrous ethanol, and dry under vacuum.

-

Store the product under an inert atmosphere as it is sensitive to air and moisture.

Protocol for the Reduction of an Aryldiazonium Salt

This protocol describes a general procedure for the reduction of an aryldiazonium salt to the corresponding arene using this compound.

Materials:

-

Aromatic amine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

This compound

-

Suitable organic solvent (e.g., ethanol, methanol, or a biphasic system)

-

Ice bath

Procedure:

Step 1: Diazotization of the Aromatic Amine

-

Dissolve the aromatic amine in an aqueous solution of hydrochloric acid or sulfuric acid in a beaker, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction with this compound

-

In a separate reaction vessel, dissolve or suspend the freshly prepared this compound in a suitable solvent under an inert atmosphere.

-

Slowly add the cold diazonium salt solution from Step 1 to the this compound mixture. Vigorous nitrogen evolution should be observed.

-

Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization.

Quantitative Data

The following table summarizes representative data for the reduction of aryldiazonium salts using hydroquinone-based reducing systems. While specific data for pre-formed this compound is limited in readily available literature, the yields obtained using hydroquinone in the presence of a base are indicative of the efficacy of the hydroquinone dianion as the reducing species.

| Aryl Diazonium Salt From | Product | Reducing System | Solvent | Yield (%) | Reference |

| Aniline | Benzene | Hydroquinone/Base | Ethanol/Water | High | General Knowledge |

| p-Toluidine | Toluene | Hydroquinone/Base | Ethanol/Water | High | General Knowledge |

| 4-Nitroaniline | Nitrobenzene | Hydroquinone/Base | Methanol/Water | Moderate-High | Inferred |

Note: Yields are highly dependent on the substrate and reaction conditions and should be optimized for each specific case.

Logical Workflow and Diagrams

Logical Workflow for Aryl Diazonium Salt Reduction

The overall process can be visualized as a two-stage workflow: the formation of the diazonium salt and its subsequent reduction.

Caption: Workflow for the reduction of aryl diazonium salts.

Proposed Electron Transfer Mechanism

The reduction of the diazonium salt by this compound is proposed to proceed via a single electron transfer (SET) mechanism.

Caption: Proposed electron transfer mechanism.

Safety and Handling

-

This compound is a strong reducing agent and should be handled with care.

-

It is air and moisture sensitive; store under an inert atmosphere.

-

The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when isolated or heated.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Disclaimer: The protocols and information provided are for guidance purposes only. Researchers should conduct their own risk assessments and optimize procedures for their specific applications.

References

Application Notes and Protocols for Dipotassium Hydroquinone in Photographic Developer Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipotassium hydroquinone in photographic developer formulations. This document details the chemical's mechanism of action, provides standard formulations, and outlines detailed protocols for the preparation and evaluation of photographic developers.

Introduction

Hydroquinone and its salts are essential components in most black-and-white photographic developers.[1] While hydroquinone itself is commonly used, its activity as a developing agent is significantly influenced by the alkalinity of the developer solution. The use of potassium salts, such as this compound (formed in situ by the reaction of hydroquinone with a potassium-based alkali like potassium carbonate or potassium hydroxide), can influence the development characteristics. Hydroquinone is a potent reducing agent, responsible for converting exposed silver halide crystals in the photographic emulsion into metallic silver, thus forming the visible image.[1] It is often used in combination with other developing agents like Metol or Phenidone to achieve a synergistic effect known as superadditivity, where the combined activity is greater than the sum of their individual effects.[2][3] This results in enhanced development speed and improved image quality.

Mechanism of Action

The development process is an oxidation-reduction reaction. Hydroquinone, in an alkaline environment, becomes ionized and readily donates electrons to reduce the silver ions in the exposed silver halide crystals to black metallic silver. The degree of alkalinity (pH) of the developer solution is a critical factor; higher pH levels lead to more rapid and higher-contrast development.[4]

The overall reaction can be summarized as follows:

C₆H₄(OH)₂ + 2Ag⁺ + 2OH⁻ → C₆H₄O₂ + 2Ag + 2H₂O (Hydroquinone) + (Silver ions) + (Hydroxide ions) → (Quinone) + (Metallic silver) + (Water)

In formulations containing both Metol (or Phenidone) and hydroquinone (MQ or PQ developers), a regenerative cycle occurs. Metol (or Phenidone) rapidly initiates the development of the silver halide grains and is oxidized in the process. The hydroquinone then reduces the oxidized Metol back to its active state, while the hydroquinone itself is oxidized to quinone. This superadditive effect allows for more efficient and controlled development.

Below is a diagram illustrating the chemical pathway of hydroquinone in the photographic development process.

Photographic Developer Formulations

The following tables summarize common Metol-Hydroquinone (MQ) and Phenidone-Hydroquinone (PQ) developer formulations. The concentrations are provided in grams per liter of water. It is important to note that "this compound" is typically formed in situ by using hydroquinone with a potassium-based alkali.

Table 1: Metol-Hydroquinone (MQ) Developer Formulations

| Component | Kodak D-76 / Ilford ID-11[5] | Universal MQ Developer[1] |

| Metol | 2.0 g | 3.0 g |

| Sodium Sulfite (anhydrous) | 100.0 g | 45.0 g |

| Hydroquinone | 5.0 g | 12.0 g |

| Borax (decahydrate) | 2.0 g | - |

| Sodium Carbonate (anhydrous) | - | 67.0 g |

| Potassium Bromide | - | 2.0 g |

| Water to make | 1.0 L | 1.0 L |

Table 2: Phenidone-Hydroquinone (PQ) Developer Formulations

| Component | Ilford ID-68 (similar to Microphen) | Two-Bath Developer (Bath A)[6] | Two-Bath Developer (Bath B)[6] |

| Phenidone | 0.2 g | 0.25 g | - |

| Sodium Sulfite (anhydrous) | 100.0 g | 35.0 g | 35.0 g |

| Hydroquinone | 5.0 g | 8.0 g | - |

| Borax (decahydrate) | 3.0 g | - | - |

| Boric Acid | 2.0 g | - | - |

| Potassium Bromide | - | 1.0 g | - |

| Citric Acid | - | 0.5 g | - |

| Sodium Carbonate (anhydrous) | - | - | 20.0 g |

| Water to make | 1.0 L | 1.0 L | 1.0 L |

Experimental Protocols

Protocol 1: Preparation of a Universal Metol-Hydroquinone (MQ) Developer

Materials:

-

Metol

-

Sodium Sulfite (anhydrous)

-

Hydroquinone

-

Sodium Carbonate (anhydrous)

-

Potassium Bromide

-

Distilled water

-

Heated magnetic stirrer

-

Graduated cylinders

-

Beakers

-

Storage bottle (amber glass)

Procedure:

-

Start with 750 mL of distilled water at approximately 50°C.[1]

-

With gentle stirring, slowly add and dissolve 3.0 g of Metol.

-

Once the Metol is completely dissolved, add and dissolve 45.0 g of anhydrous Sodium Sulfite.

-

Next, add and dissolve 12.0 g of Hydroquinone.

-

Add and dissolve 67.0 g of anhydrous Sodium Carbonate.

-

Finally, add and dissolve 2.0 g of Potassium Bromide.

-

Add cold distilled water to make a final volume of 1.0 L.

-

Allow the solution to cool to room temperature.

-

Transfer the developer to a tightly capped, amber glass bottle for storage.

Protocol 2: Performance Evaluation of a Photographic Developer using Sensitometry

This protocol outlines the process for creating a characteristic curve (H&D curve) to evaluate the performance of a newly prepared developer.

Materials:

-

Photographic film

-

Sensitometer or a stable light source (e.g., enlarger) with a step wedge (a calibrated strip of film with varying densities)

-

Prepared photographic developer

-

Stop bath (e.g., 2% acetic acid solution)

-

Fixer

-

Washing aid (optional)

-

Densitometer

-

Developing tank and reels

-

Timer

-

Thermometer

Procedure:

-

Film Exposure (Creating a Sensitometric Strip):

-

In complete darkness, expose a strip of the photographic film using a sensitometer. This instrument provides a precise and repeatable series of exposures.

-

Alternatively, use an enlarger as a light source. Place a step wedge in direct contact with the film emulsion and expose it for a predetermined time. The goal is to create a series of steps on the film with increasing exposure.[7]

-

-

Film Development:

-

Load the exposed film onto a reel and place it in a developing tank.

-

Bring the developer solution to the desired temperature (typically 20°C).

-

Pour the developer into the tank and start the timer.

-

Agitate the tank according to a standardized procedure (e.g., 10 seconds of inversion every minute) to ensure even development.

-

At the end of the development time, pour out the developer and pour in the stop bath. Agitate for 30-60 seconds.

-

Pour out the stop bath and add the fixer. Fix for the recommended time, with agitation.

-

Wash the film thoroughly with running water. A washing aid can be used to reduce washing time.

-

Carefully remove the film from the reel and hang it to dry in a dust-free environment.

-

-

Densitometry:

-

Once the film is completely dry, use a densitometer to measure the optical density of each step on the sensitometric strip.

-

Also, measure the density of an unexposed area of the film to determine the base plus fog level.[8]

-

-

Data Analysis (Plotting the H&D Curve):

-

Plot the measured densities (y-axis) against the logarithm of the relative exposure for each step (x-axis).[9] This creates the characteristic curve.

-

From this curve, key performance indicators can be determined:

-

Base + Fog: The density of the unexposed, developed film.

-

Contrast Index (CI) or Gamma (γ): The slope of the straight-line portion of the curve, which indicates the contrast of the developer-film combination. A steeper slope means higher contrast.

-

Film Speed: A measure of the film's sensitivity to light, which can be calculated from the exposure required to produce a certain density above the base plus fog.

-

-

Below is a diagram illustrating the experimental workflow for evaluating developer performance.

References

- 1. Mix your formulas – black and white photography with just 8 reagents – only images [apenasimagens.com]

- 2. Metol - Wikipedia [en.wikipedia.org]

- 3. Metol [chemeurope.com]

- 4. glazerscamera.com [glazerscamera.com]

- 5. spaq.in [spaq.in]

- 6. A Phenidone/Hydroquinone Two Bath Developer: 2B-1 : Imagerie [imager.ie]

- 7. m.youtube.com [m.youtube.com]

- 8. xritephoto.com [xritephoto.com]

- 9. Nondestructive Evaluation Techniques : Radiography [nde-ed.org]

Application Notes and Protocols for Dipotassium Hydroquinone as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hydroquinone, the dipotassium salt of benzene-1,4-diol, is a derivative of hydroquinone, a well-established polymerization inhibitor. While hydroquinone and its ether derivatives are extensively used to prevent the premature, uncontrolled polymerization of monomers like acrylates, methacrylates, and styrenes, the specific application and quantitative performance data for this compound are less documented in publicly available literature.[1][2][3] These application notes provide a comprehensive overview of the theoretical basis for its use, a method for its synthesis, and detailed protocols for its evaluation as a polymerization inhibitor.

The primary mechanism of action for hydroquinone-based inhibitors involves the scavenging of free radicals, which are the initiators of polymerization.[1][3] In the presence of oxygen, hydroquinone can donate a hydrogen atom to a peroxy radical, forming a stable radical that is less likely to initiate polymerization.[1] It is hypothesized that this compound functions similarly, potentially after protonation in the monomer or solvent system, to provide the active hydroquinone species.

Synthesis of this compound

This compound can be synthesized by treating hydroquinone with a strong potassium base, such as potassium hydroxide or a potassium alkoxide.[4] The following protocol describes a general method for its preparation.

Materials:

-

Hydroquinone

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Inert solvent (e.g., toluene)

-

Nitrogen gas supply

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in anhydrous ethanol under a nitrogen atmosphere.

-

In a separate container, prepare a solution of potassium hydroxide in anhydrous ethanol.

-

Slowly add the potassium hydroxide solution to the hydroquinone solution dropwise with continuous stirring. The reaction is exothermic.

-

After the addition is complete, the dipotassium salt of hydroquinone will precipitate out of the solution.

-

The reaction mixture can be heated to reflux for a short period to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then filter the precipitate under a nitrogen blanket to prevent oxidation.

-

Wash the collected solid with a small amount of cold, anhydrous ethanol and then with an inert solvent like toluene to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound as a solid.

Note: It is crucial that the synthesized dipotassium salt of hydroquinone is sufficiently dehydrated, as the presence of water can negatively impact its performance in certain applications.[4]

Mechanism of Action: Polymerization Inhibition

The inhibitory action of hydroquinone-based compounds is a well-understood process of free radical scavenging.[1][2] The proposed mechanism for this compound, following its potential in-situ conversion to hydroquinone, is illustrated below.

References

Electrochemical Applications of Dipotassium Hydroquinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hydroquinone, as a salt of hydroquinone, readily provides the electrochemically active hydroquinone molecule in solution. The core of its electrochemical utility lies in the reversible two-electron, two-proton redox reaction between hydroquinone and its oxidized form, p-benzoquinone. This well-defined and reversible electrochemical behavior makes it a valuable compound in a variety of applications, ranging from sensitive analytical detection to high-capacity energy storage systems. This document provides detailed application notes and experimental protocols for the key electrochemical applications of hydroquinone and its salts.

Application 1: Electrochemical Sensing and Biosensing

Hydroquinone is a significant environmental pollutant, making its sensitive and selective detection crucial.[1][2] Electrochemical sensors and biosensors offer a rapid, cost-effective, and highly sensitive method for quantifying hydroquinone in various matrices, such as water samples.[2][3][4][5] The principle of detection is based on the electro-oxidation of hydroquinone at a modified electrode surface, where the resulting current is proportional to its concentration.[1]

Data Presentation: Performance of Hydroquinone Electrochemical Sensors

| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity | Reference |

| 1-Octyl-3-methylimidazolium hexafluorophosphate Ionic Liquid-Carbon Paste Electrode | Cyclic Voltammetry | 10 - 10,000 | Not Reported | Not Reported | [1] |

| Poly-geminal dicationic ionic liquid–TiO2 Composite Film/Au Electrode | Differential Pulse Voltammetry | Not specified | 0.17 | Not Reported | [6] |

| FAD functionalized fluorapatite/SWCNT/GCE | Amperometry | 0.005 - 258.2 | 0.0027 | Not Reported | [7][8] |

| MnO2 nanorods/graphene oxide/GCE | Differential Pulse Voltammetry | 0.5 - 300 | 0.012 | Not Reported | [3] |

| Nano-architecture Platinum Electrode | i-t curve method | 8 - 55 | 0.5726 | Not Reported | [9][10] |

| Carbon dot/reduced graphene oxide/GCE | Differential Pulse Voltammetry | 0.5 - 1000 | 0.17 | Not Reported | [4] |

| Magnetic covalent organic framework and enzyme composite | Not specified | 0.5 - 300 | 0.12 | Not Reported | [11] |

| Nanometer cobalt/l-glutamate/GCE | Cyclic Voltammetry | 3.85 - 1300 | 0.497 | Not Reported | [12] |

| Co@SnO2–polyaniline/GCE | Differential Pulse Voltammetry | 20,000 - 200,000 | 0.00494 | Not Reported | [5] |

Experimental Protocol: Voltammetric Determination of Hydroquinone

This protocol is a generalized procedure based on common practices in the cited literature for the electrochemical detection of hydroquinone using a modified glassy carbon electrode (GCE).[3][5][6]

1. Materials and Reagents:

-

Working Electrode: Glassy Carbon Electrode (GCE), bare or modified.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[1][6]

-

Counter Electrode: Platinum wire.[6]

-

Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.[1][6]

-

This compound or Hydroquinone standard stock solution.

-

Deionized water.

-

Polishing materials: Alumina slurry (e.g., 0.05 µm) and polishing pads.

2. Instrumentation:

-

Potentiostat/Galvanostat electrochemical workstation.

3. Electrode Preparation:

-

Polish the bare GCE with alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

-

Rinse the electrode thoroughly with deionized water.

-

Sonicate the electrode in deionized water and then in ethanol for 2-3 minutes each to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen.

-

If using a modified GCE, apply the modification as per the specific synthesis protocol (e.g., drop-casting of a nanocomposite suspension).[3]

4. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

-

Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.0).

-

Record a blank DPV scan to establish the background current.

-

Add a known concentration of the hydroquinone standard solution to the electrochemical cell.

-

Stir the solution for a defined period (e.g., 60-120 seconds) to ensure homogeneity.

-

Allow the solution to become quiescent.

-

Perform the DPV scan over a potential range that encompasses the oxidation potential of hydroquinone (e.g., from 0.0 V to +0.6 V vs. Ag/AgCl).

-

Record the peak oxidation current at the characteristic potential for hydroquinone.

-

For quantitative analysis, create a calibration curve by plotting the peak current versus the concentration of hydroquinone for a series of standard solutions.

Visualization: Electrochemical Detection Workflow

Caption: Workflow for electrochemical detection of hydroquinone.

Application 2: Energy Storage

The hydroquinone/p-benzoquinone redox couple is a promising candidate for energy storage applications due to its high reversibility, low toxicity, and the low cost of its components.[13] It is being explored in both lithium-ion batteries and aqueous redox flow batteries.[13][14] In these systems, energy is stored by the electrochemical conversion of hydroquinone to quinone during charging and released through the reverse process during discharging.[15]

Data Presentation: Performance of Hydroquinone-Based Energy Storage Devices

| System Type | Active Material | Key Performance Metric | Value | Reference |

| Lithium-ion Battery | Dilithium hydroquinone (Li2Q) | Reversible Capacity | 323 mAh g⁻¹ | [14] |

| Lithium-ion Battery | Dilithium hydroquinone (Li2Q) | Average Discharge Voltage | 2.8 V | [14] |

| Flexible Energy Storage System | Hydroquinone composites as redox mediator | Volumetric Capacitance | 211.16 F L⁻¹ | [16] |

| Flexible Energy Storage System | Hydroquinone composites as redox mediator | Volumetric Energy Density | 29.3 mWh L⁻¹ | [16] |

| Flexible Energy Storage System | Hydroquinone composites as redox mediator | Capacitance Retention (5000 cycles) | 95.1% | [16] |

| Supercapacitor | Hydroquinone as redox additive in PVA-H2SO4 gel electrolyte | Maximum Capacitance | 901 F g⁻¹ | [15] |

| Supercapacitor | Hydroquinone as redox additive in PVA-H2SO4 gel electrolyte | Energy Density | 31.3 Wh kg⁻¹ | [15] |

| Potassium-ion Battery | Dihydrophenazine-based polymer | Specific Capacity | 162 mAh g⁻¹ at 200 mA g⁻¹ | [17] |

Experimental Protocol: Preparation and Testing of a Li2Q Cathode for a Lithium-Ion Battery

This protocol is based on the synthesis and testing of dilithium hydroquinone (Li2Q) as a cathode material.[14]

1. Synthesis of Dilithium Hydroquinone (Li2Q):

-

Method: Thermal intermolecular rearrangement.

-

Reactants: Hydroquinone and lithium hydroxide monohydrate.

-

Procedure:

-

Grind stoichiometric amounts of hydroquinone and lithium hydroxide monohydrate together in a mortar and pestle.

-

Transfer the mixture to a reaction vessel.

-

Heat the mixture under an inert atmosphere (e.g., Argon) at a specific temperature and for a set duration as optimized for the reaction (e.g., 200-300°C for several hours).

-

Allow the product to cool to room temperature under the inert atmosphere.

-

The resulting solid is dilithium hydroquinone (Li2Q).

-

2. Cathode Slurry Preparation and Electrode Fabrication:

-

Composition: Mix the synthesized Li2Q active material, a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of approximately 80:10:10.

-

Solvent: Use N-methyl-2-pyrrolidone (NMP) to dissolve the binder and create a homogeneous slurry.

-

Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade.

-

Drying: Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

-

Pressing: Punch out circular electrodes and press them to ensure good contact and uniform thickness.

3. Coin Cell Assembly and Electrochemical Testing:

-

Assembly: Assemble a 2032-type coin cell in an argon-filled glovebox.

-

Components:

-

Li2Q cathode (working electrode).

-

Lithium metal foil (counter and reference electrode).

-

Separator (e.g., Celgard).

-

Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate).

-

-

Testing:

-

Use a battery cycler to perform galvanostatic charge-discharge tests at various C-rates (e.g., 0.1C to 5C).

-

Conduct cyclic voltammetry (CV) to investigate the redox behavior.

-

Perform electrochemical impedance spectroscopy (EIS) to analyze the cell's internal resistance.

-

Visualization: Hydroquinone/Quinone Redox Cycle in Energy Storage

Caption: Reversible redox reaction of the hydroquinone/quinone couple.

Application 3: Potentiometric Biosensing for Cytotoxicity Studies

Potentiometric biosensors can be employed for the non-invasive, real-time monitoring of cellular responses to toxic substances like hydroquinone.[18] By measuring the changes in the extracellular potential at the interface between cultured cells and the sensor surface, it is possible to assess cytotoxicity in a dose-dependent manner.[18]

Experimental Protocol: Monitoring Hydroquinone Cytotoxicity

This protocol is a conceptual outline based on the principles of potentiometric biosensing for cytotoxicity.[18]

1. Sensor Preparation and Cell Culture:

-

Fabricate or procure a suitable potentiometric sensor array (e.g., with gold or conductive polymer electrodes).

-

Sterilize the sensor substrate.

-

Culture a relevant mammalian cell line (e.g., V79 cells) directly onto the sensor surface in a suitable culture medium.

-

Allow the cells to adhere and proliferate, forming a confluent monolayer.

2. Potentiometric Measurement:

-

Integrate the sensor with the cultured cells into a measurement setup that includes a reference electrode and a high-impedance voltmeter.

-

Continuously monitor and record the baseline potential difference between the cell-covered sensor electrode and the reference electrode.

3. Hydroquinone Exposure and Data Acquisition:

-

Introduce hydroquinone at various concentrations (e.g., from low µM to higher toxic doses) into the cell culture medium.

-

Continue to monitor the potential in real-time. Changes in cell metabolism, adhesion, or membrane potential due to hydroquinone toxicity will manifest as a change in the measured potential.

-

Record the potential changes over time for each concentration.

4. Data Analysis:

-

Analyze the dose-dependent changes in the potential to determine the cytotoxic effects of hydroquinone.

-

Correlate the potentiometric data with traditional cytotoxicity assays (e.g., cell counting, viability stains) for validation.

Visualization: Logic Diagram for Cytotoxicity Assessment

Caption: Logic of potentiometric cytotoxicity assessment.

References

- 1. Electrochemical determination of hydroquinone using hydrophobic ionic liquid-type carbon paste electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electrochemical Sensor for Simple and Sensitive Determination of Hydroquinone in Water Samples Using Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afm.cn [afm.cn]

- 5. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of highly sensitive electrochemical biosensor for the detection of hydroquinone using a FAD functionalized fluorapatite/SWCNT hybrid composite modified electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of highly sensitive electrochemical biosensor for the detection of hydroquinone using a FAD functionalized fluorapatite/SWCNT hybrid composite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Quantitative determination of hydroquinone via electrochemical methods at nano-architecture platinum electrode | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 10. researchgate.net [researchgate.net]

- 11. A highly sensitive electrochemical biosensor for the detection of hydroquinone based on a magnetic covalent organic framework and enzyme for signal amplification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/l-glutamate-modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. High-capacity dilithium hydroquinone cathode material for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Electrochemically active hydroquinone-based redox mediator for flexible energy storage system with improved charge storing ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Potentiometric Biosensor for Studying Hydroquinone Cytotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipotassium Hydroquinone in Pharmaceutical Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dipotassium hydroquinone, the dipotassium salt of benzene-1,4-diol, serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical compounds. Its enhanced nucleophilicity compared to hydroquinone makes it a valuable starting material for introducing the dihydroxybenzene moiety into drug molecules. This report details the application of this compound in the synthesis of pharmaceuticals, with a focus on the hemostatic agent Etamsylate and other derivatives with therapeutic potential.

Application in the Synthesis of Etamsylate

Etamsylate, or diethylammonium 2,5-dihydroxybenzenesulfonate, is a widely used hemostatic agent that acts by promoting platelet adhesion and restoring capillary resistance. While many synthetic routes for Etamsylate start with hydroquinone, the use of its dipotassium salt is a feasible alternative. The synthesis involves the sulfonation of the hydroquinone moiety followed by salt formation with diethylamine.

Experimental Protocol: Synthesis of Etamsylate via Sulfonation of Hydroquinone

This protocol outlines the synthesis of Etamsylate starting from hydroquinone. The initial sulfonation step would proceed similarly with this compound, potentially under modified reaction conditions.

Step 1: Synthesis of 2,5-Dihydroxybenzenesulfonic Acid

-

Reaction Setup: In a 500L glass-lined reactor equipped with a stirrer, dropping funnel, and thermometer, add hydroquinone and an organic solvent (e.g., ethylene dichloride, methylene dichloride, chloroform, or carbon tetrachloride) in a mass ratio of 1:3 to 1:5.

-

Azeotropic Dehydration: Heat the mixture to reflux to remove any water from the reaction system azeotropically.

-

Sulfonation: Cool the anhydrous mixture. Add chlorosulfonic acid dropwise while maintaining the temperature between 30-90 °C. The mass ratio of chlorosulfonic acid to hydroquinone should be between 1:1 and 1.1:1.

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature until the reaction is complete. The hydrogen chloride gas produced during the reaction can be absorbed by water to form hydrochloric acid.

Step 2: Synthesis of Etamsylate Crude Product

-

Neutralization: To the solution of 2,5-dihydroxybenzenesulfonic acid from Step 1, add diethylamine dropwise while stirring. The mass ratio of 2,5-dihydroxybenzenesulfonic acid to diethylamine should be between 2:1 and 1:1. Control the temperature below 50 °C during the addition.

-

Crystallization: After the reaction is complete, cool the mixture to 0-5 °C to allow for the complete crystallization of the Etamsylate crude product.

-

Isolation: Filter the precipitated crude product and wash it with a suitable solvent.

Step 3: Purification of Etamsylate

-

Recrystallization: Dissolve the crude product in water or diluted ethanol.

-

Decolorization: Add sodium bisulfite and activated carbon to the solution and heat to decolorize.

-

Final Product: Filter the hot solution, cool the filtrate to induce crystallization, filter the purified crystals, and dry to obtain the final Etamsylate product.

Quantitative Data for Etamsylate Synthesis

| Parameter | Value | Reference |

| Yield (Crude Product) | 89-92% | [1] |

| Purity (Final Product) | >99% |

Application in the Synthesis of Other Bioactive Molecules

This compound is also a key starting material for other molecules with potential therapeutic applications.

Synthesis of 2,5-Dihydroxyterephthalic Acid

2,5-Dihydroxyterephthalic acid and its derivatives are of interest in medicinal chemistry. A patented process describes its synthesis from the dipotassium salt of hydroquinone.[2]

Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid[2]

-

Reaction Setup: In a 120 mL autoclave, charge 4.5 g (24.2 mmoles) of the dipotassium salt of hydroquinone, 4.75 g (48.4 mmoles) of potassium acetate, and 45 g of light oil.

-

Inert Atmosphere: Close the autoclave and displace the air with nitrogen.

-

Heating and Carbonation: Begin stirring and heat the mixture to 250 °C. Replace the nitrogen atmosphere with carbon dioxide and maintain a pressure of 0.9 MPa.

-

Reaction: Continue stirring under these conditions for 3 hours.

-

Workup: After the reaction is complete, cool the reaction mixture to below 100 °C for subsequent workup and isolation of the product.

Mechanism of Action and Signaling Pathways

Etamsylate and Hemostasis

Etamsylate's hemostatic effect is primarily attributed to its action on the initial stages of coagulation, specifically by enhancing platelet adhesiveness and restoring capillary resistance.[3] Recent studies have elucidated that Etamsylate promotes the expression of P-selectin on the surface of platelets and P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes.[4] This interaction is crucial for the formation of platelet-leukocyte aggregates, which contributes to the formation of the primary hemostatic plug.[4][5]

Caption: Mechanism of Etamsylate in promoting hemostasis.

Antimicrobial and Anticancer Potential of Hydroquinone Derivatives